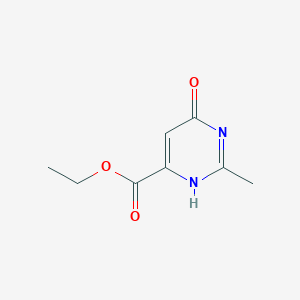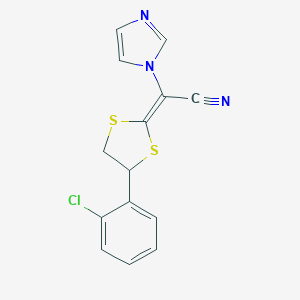
Lanoconazole
Vue d'ensemble
Description
Le Lanoconazole est un antifongique imidazolé principalement utilisé dans le traitement de la dermatophytose, de la teigne du pied, de la teigne du corps et de la candidose cutanée . Il est connu pour son efficacité à inhiber la croissance des champignons en perturbant l'intégrité de leur membrane cellulaire.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le Lanoconazole est synthétisé par un processus en plusieurs étapes impliquant plusieurs réactions clés. La synthèse commence par l'estérification de l'acide 2-chloromandelique en utilisant du méthanol et de l'acide sulfurique concentré comme solvants. L'ester résultant subit une réduction avec du borohydrure de sodium, suivie d'une neutralisation avec de l'acide chlorhydrique dilué. Le produit intermédiaire est ensuite soumis à une estérification avec de la triéthylamine et du chlorure de mésyle. Enfin, une réaction de formation de cycle est réalisée en utilisant du diméthylsulfoxyde et de l'hydroxyde de potassium, conduisant à la formation de this compound .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour un rendement et une pureté plus élevés. Le procédé implique un contrôle minutieux des conditions réactionnelles, telles que la température et le pH, pour assurer la stabilité des intermédiaires et du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le Lanoconazole subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du this compound, modifiant potentiellement ses propriétés antifongiques.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.
Substitution : Des agents halogénants tels que le chlore ou le brome sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans les études sur les antifongiques à base d'imidazole.
Biologie : Le this compound est étudié pour ses effets sur les membranes cellulaires fongiques et son potentiel à inhiber la croissance fongique.
Industrie : Le this compound est incorporé dans des formulations topiques pour le traitement des infections cutanées.
Mécanisme d'action
Le this compound exerce ses effets antifongiques en inhibant l'enzyme C-14α-déméthylase dépendante du cytochrome P450. Cette enzyme est essentielle à la conversion du lanostérol en ergostérol, un composant essentiel des membranes cellulaires fongiques. En perturbant la synthèse de l'ergostérol, le this compound compromet l'intégrité de la membrane cellulaire fongique, entraînant la mort cellulaire . De plus, il a été démontré que le this compound augmente la teneur en collagène et favorise l'angiogenèse dans le tissu de granulation, contribuant ainsi à la cicatrisation des plaies .
Applications De Recherche Scientifique
Lanoconazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of imidazole-based antifungal agents.
Biology: this compound is studied for its effects on fungal cell membranes and its potential to inhibit fungal growth.
Industry: This compound is incorporated into topical formulations for the treatment of skin infections.
Mécanisme D'action
Lanoconazole exerts its antifungal effects by inhibiting the cytochrome P450-dependent enzyme C-14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death . Additionally, this compound has been shown to increase collagen content and promote angiogenesis in granulation tissue, aiding in wound healing .
Comparaison Avec Des Composés Similaires
Composés similaires
Luliconazole : Un antifongique imidazolé avec un mécanisme d'action similaire, mais une puissance plus élevée que celle du lanoconazole.
Terbinafine : Un antifongique non imidazolé ayant une activité fongicide, souvent comparé au this compound en termes d'efficacité clinique.
Efinaconazole : Un autre antifongique imidazolé ayant un spectre d'activité plus large contre diverses espèces fongiques.
Unicité du this compound
Le this compound est unique en raison de sa structure chimique spécifique, qui comprend un cycle dithiolane en plus du cycle imidazole. Cette structure contribue à ses propriétés antifongiques et le différencie des autres antifongiques à base d'imidazole .
Propriétés
IUPAC Name |
(2E)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S2/c15-11-4-2-1-3-10(11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2/b14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTQSJFIDWNVJW-WYMLVPIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101530-10-3, 126509-69-1 | |
| Record name | Lanoconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101530-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanoconazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101530103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Latoconazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126509691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-1-acetonitrile, alpha-(4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene)-, (E)-(+-)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANOCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E7858311F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one](/img/structure/B123801.png)
![5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123806.png)
![5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123809.png)
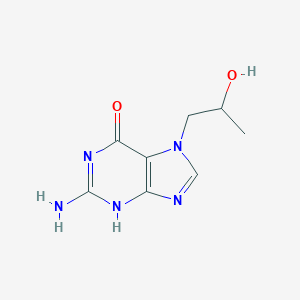
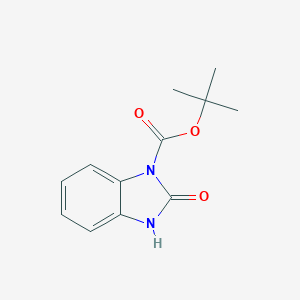
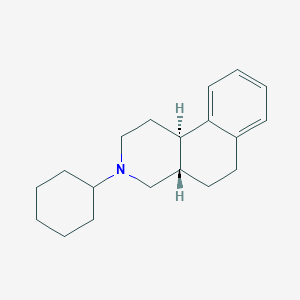
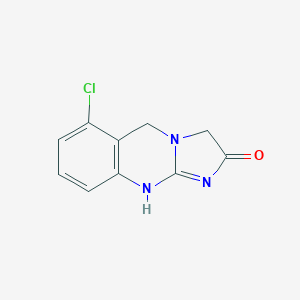
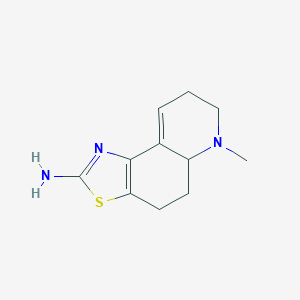
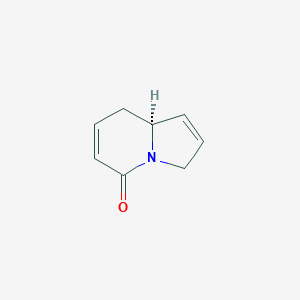

![4,4'-[(Phenylmethyl)imino]bisbutanenitrile](/img/structure/B123835.png)
![Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B123838.png)
